REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)(C)(C)C.[Cl:16][C:17]1[CH:18]=[C:19]([CH:24]=[CH:25][CH:26]=1)[C:20]([O:22]O)=[O:21]>CCO>[CH:13]1[CH:12]=[N+:11]([O-:21])[CH:10]=[C:9]([CH2:8][NH2:7])[CH:14]=1.[Cl:16][C:17]1[CH:18]=[C:19]([CH:24]=[CH:25][CH:26]=1)[C:20]([OH:22])=[O:21]
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Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
the reaction was stirred at 25° C. for 2 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 4 hours the volatiles were removed in vacuo
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Duration
|
4 h
|
Type
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DISSOLUTION
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Details
|
the crude was redissolved in CH2Cl2 (25 mL)
|
Type
|
ADDITION
|
Details
|
To this solution was added TFA (25 mL)
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude was redissolved in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C[N+](=C1)[O-])CN
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |